Cas no 1217647-47-6 ((R)-4-Benzyl-1,3-thiazolidine-2-one)

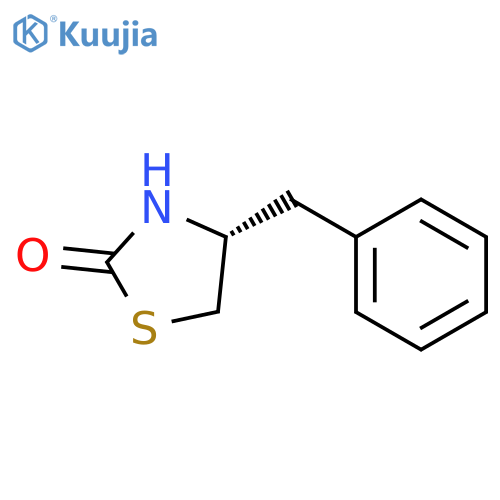

1217647-47-6 structure

商品名:(R)-4-Benzyl-1,3-thiazolidine-2-one

CAS番号:1217647-47-6

MF:C10H11NOS

メガワット:193.265441179276

MDL:MFCD06796568

CID:2197593

PubChem ID:25417899

(R)-4-Benzyl-1,3-thiazolidine-2-one 化学的及び物理的性質

名前と識別子

-

- (R)-4-benzyl-thiazolidin-2-one

- (R)-4-Benzyl-1,3-thiazolidine-2-one

- AS-37036

- (R)-4-Benzylthiazolidin-2-one

- MFCD06796568

- CS-0172732

- 2-Thiazolidinone, 4-(phenylmethyl)-, (4R)-

- AKOS022179021

- 1217647-47-6

- DB-336241

- (4R)-4-benzyl-1,3-thiazolidin-2-one

-

- MDL: MFCD06796568

- インチ: InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1

- InChIKey: HOTCRDXCVRFUOW-SECBINFHSA-N

- ほほえんだ: O=C1SC[C@@H](CC2=CC=CC=C2)N1

計算された属性

- せいみつぶんしりょう: 193.05613515g/mol

- どういたいしつりょう: 193.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 54.4Ų

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.2±0.1 g/cm3

(R)-4-Benzyl-1,3-thiazolidine-2-one セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H320;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Room temperature

(R)-4-Benzyl-1,3-thiazolidine-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 56487-0.25/G |

(R)-4-BENZYL-1,3-THIAZOLIDINE-2-ONE |

1217647-47-6 | 97% | 0.25g |

$59 | 2023-09-17 | |

| abcr | AB168858-1 g |

(R)-4-Benzyl-1,3-thiazolidine-2-one, 97%; . |

1217647-47-6 | 97% | 1 g |

€209.40 | 2023-07-20 | |

| Chemenu | CM372547-5g |

(R)-4-Benzylthiazolidin-2-one |

1217647-47-6 | 95%+ | 5g |

$392 | 2023-03-04 | |

| Alichem | A059005169-25g |

(R)-4-Benzylthiazolidin-2-one |

1217647-47-6 | 95% | 25g |

$2009.90 | 2023-09-04 | |

| AstaTech | 56487-1/G |

(R)-4-BENZYL-1,3-THIAZOLIDINE-2-ONE |

1217647-47-6 | 97% | 1g |

$99 | 2023-09-17 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37955-25g |

(R)-4-Benzyl-1,3-thiazolidine-2-one |

1217647-47-6 | 97% | 25g |

9643.00 | 2021-06-01 | |

| Fluorochem | 040471-1g |

R)-4-Benzyl-1,3-thiazolidine-2-one |

1217647-47-6 | 97% | 1g |

£124.00 | 2022-03-01 | |

| Chemenu | CM372547-250mg |

(R)-4-Benzylthiazolidin-2-one |

1217647-47-6 | 95%+ | 250mg |

$59 | 2023-03-04 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB37955-25g |

(R)-4-Benzyl-1,3-thiazolidine-2-one |

1217647-47-6 | 97% | 25g |

¥9643 | 2023-09-15 | |

| Ambeed | A451923-5g |

(R)-4-Benzylthiazolidin-2-one |

1217647-47-6 | 95+% | 5g |

$323.0 | 2024-04-25 |

(R)-4-Benzyl-1,3-thiazolidine-2-one 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

1217647-47-6 ((R)-4-Benzyl-1,3-thiazolidine-2-one) 関連製品

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1217647-47-6)(R)-4-Benzyl-1,3-thiazolidine-2-one

清らかである:99%

はかる:5g

価格 ($):291.0